molecular formula C18H22N4O B7153231 N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide

Cat. No.: B7153231
M. Wt: 310.4 g/mol
InChI Key: MEAGIZCJSIKTEB-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is a synthetic organic compound that features a bicyclic heptane structure, a triazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-17(20-11-18-7-5-14(9-18)6-8-18)16-4-2-1-3-15(16)10-22-13-19-12-21-22/h1-4,12-14H,5-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAGIZCJSIKTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CNC(=O)C3=CC=CC=C3CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the triazole ring:

    Formation of the benzamide moiety: This can be done through the reaction of an amine with a benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic heptane structure.

    Reduction: Reduction reactions could target the benzamide moiety or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the benzene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the benzene or triazole rings.

Scientific Research Applications

N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in the combination of these three distinct structural elements, which could confer unique biological or chemical properties not found in simpler analogs.

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